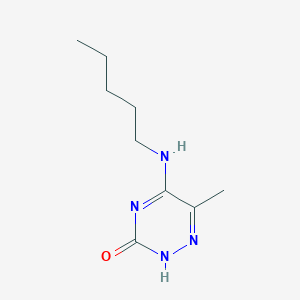
6-methyl-5-(pentylamino)-1,2,4-triazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-5-(pentylamino)-1,2,4-triazin-3(2H)-one, also known as MPT, is a synthetic compound that belongs to the class of triazine derivatives. It has been widely studied for its potential applications in various scientific research fields. In
Wirkmechanismus
The mechanism of action of 6-methyl-5-(pentylamino)-1,2,4-triazin-3(2H)-one is not fully understood. However, it is believed to exert its anti-tumor and anti-inflammatory effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2) and reducing the production of prostaglandins. 6-methyl-5-(pentylamino)-1,2,4-triazin-3(2H)-one has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
6-methyl-5-(pentylamino)-1,2,4-triazin-3(2H)-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines and reduce inflammation in animal models. 6-methyl-5-(pentylamino)-1,2,4-triazin-3(2H)-one has also been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-methyl-5-(pentylamino)-1,2,4-triazin-3(2H)-one in lab experiments is its relatively low toxicity compared to other anti-tumor and anti-inflammatory agents. However, 6-methyl-5-(pentylamino)-1,2,4-triazin-3(2H)-one is not very soluble in water, which can make it difficult to administer in certain experiments. Additionally, 6-methyl-5-(pentylamino)-1,2,4-triazin-3(2H)-one has a relatively short half-life, which can limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on 6-methyl-5-(pentylamino)-1,2,4-triazin-3(2H)-one. One area of interest is the development of more efficient synthesis methods that can produce 6-methyl-5-(pentylamino)-1,2,4-triazin-3(2H)-one in larger quantities. Another area of interest is the investigation of 6-methyl-5-(pentylamino)-1,2,4-triazin-3(2H)-one's potential use as a diagnostic tool for other neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 6-methyl-5-(pentylamino)-1,2,4-triazin-3(2H)-one and its potential applications in various scientific research fields.
Synthesemethoden
6-methyl-5-(pentylamino)-1,2,4-triazin-3(2H)-one can be synthesized through a multi-step process starting from 2,4,6-trichloro-1,3,5-triazine. The first step involves the reaction of 2,4,6-trichloro-1,3,5-triazine with pentylamine to produce 2,4,6-trichloro-5-(pentylamino)-1,3,5-triazine. This intermediate is then reacted with methylamine to yield 6-methyl-5-(pentylamino)-1,2,4-triazin-3(2H)-one.
Wissenschaftliche Forschungsanwendungen
6-methyl-5-(pentylamino)-1,2,4-triazin-3(2H)-one has been extensively studied for its potential applications in various scientific research fields. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-oxidant properties. 6-methyl-5-(pentylamino)-1,2,4-triazin-3(2H)-one has also been investigated for its potential use as a diagnostic tool for Alzheimer's disease and as a therapeutic agent for Parkinson's disease.
Eigenschaften
Molekularformel |
C9H16N4O |
|---|---|
Molekulargewicht |
196.25 g/mol |
IUPAC-Name |
6-methyl-5-(pentylamino)-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C9H16N4O/c1-3-4-5-6-10-8-7(2)12-13-9(14)11-8/h3-6H2,1-2H3,(H2,10,11,13,14) |
InChI-Schlüssel |
DTWHVTUYTYWUKZ-UHFFFAOYSA-N |
SMILES |
CCCCCNC1=NC(=O)NN=C1C |
Kanonische SMILES |
CCCCCNC1=NC(=O)NN=C1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



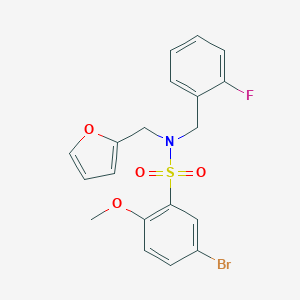
![N-[2-(5-methyl-2-furyl)-2-(4-methyl-1-piperazinyl)ethyl]-2,2-diphenylacetamide](/img/structure/B241285.png)
![3-[(4Z)-4-(4-chloro-3-nitrophenyl)sulfonylimino-1-oxonaphthalen-2-yl]sulfanylpropanoic acid](/img/structure/B241289.png)
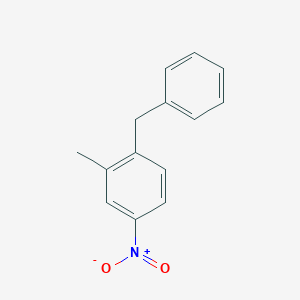
![3-{2-[4-(benzyloxy)phenyl]-2-oxoethyl}-N,N-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide](/img/structure/B241292.png)
![(6',7'-dichloro-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B241298.png)
![(5'-bromo-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B241299.png)
![methyl [3-(2-chlorobenzyl)-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl]acetate](/img/structure/B241300.png)
![2'-amino-2-oxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B241301.png)
![(5Z)-3-methyl-5-[[4-(4-methylphenyl)sulfonyl-5-piperidin-1-yl-1,3-oxazol-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B241302.png)
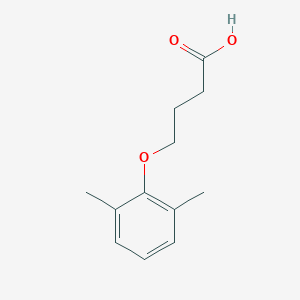
![N-{[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]methyl}propanamide](/img/structure/B241308.png)
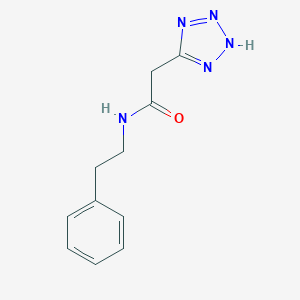
![2-Methyl-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241317.png)